molecular formula C17H16N2O4 B2393799 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate CAS No. 1351600-96-8

1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate

Cat. No.: B2393799
CAS No.: 1351600-96-8
M. Wt: 312.325
InChI Key: KPGLRIRLXZOAHI-UHFFFAOYSA-N
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Description

1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate is a synthetic benzimidazole derivative intended for research purposes. This compound is of significant interest in medicinal chemistry and drug discovery due to the established biological profile of the benzimidazole pharmacophore. Benzimidazole derivatives are recognized for their diverse biological activities, making them valuable scaffolds in the development of novel therapeutic agents . Research applications for this compound and its analogs primarily focus on anticancer and antimicrobial investigations. In anticancer research, structurally similar 1H-benzo[d]imidazole (BBZ) compounds have demonstrated potent activity, with specific molecules exhibiting 50% growth inhibition (GI50) in the sub-micromolar to micromolar range (e.g., 0.16 to 3.6 μM) against panels of 60 human cancer cell lines . The mechanism of action for this class is associated with modulation of Human Topoisomerase I (Hu Topo I), leading to DNA relaxation inhibition and subsequent G2/M phase cell cycle arrest, indicating DNA damage that is challenging for cells to repair . In antimicrobial research, novel benzimidazole hybrids are actively explored for their efficacy . Furthermore, specific benzimidazole derivatives have shown promising ophthalmic hypotensive activity in preclinical models, reducing intraocular pressure in normotensive animals and models of steroid-induced glaucoma, suggesting potential for research in ocular therapeutics . This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 2,3-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-19-10-18-13-9-11(7-8-14(13)19)23-17(20)12-5-4-6-15(21-2)16(12)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGLRIRLXZOAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate typically involves the condensation of 1-methyl-1H-benzo[d]imidazole with 2,3-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Case Studies

  • In vitro Studies : Research indicates that derivatives similar to this compound exhibit significant cytotoxicity against human colorectal carcinoma cells (HCT116). For instance, compounds with similar structural motifs have demonstrated IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU) .
  • Synergistic Effects : Studies have shown that combining this compound with other agents can enhance its efficacy against resistant cancer strains, indicating potential for combination therapies .

Efficacy Against Bacterial Strains

The compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances its ability to penetrate bacterial membranes and exert bactericidal effects.

Case Studies

  • Antimicrobial Testing : In laboratory settings, derivatives of benzimidazole have been tested against various pathogens with promising results. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against resistant bacterial strains .
  • Fungal Activity : The compound also shows antifungal properties, making it a candidate for treating infections caused by fungi, which are often difficult to manage with conventional antifungals .

Structure-Activity Relationship (SAR)

Understanding how structural changes affect biological activity is crucial for optimizing the efficacy of this compound. Modifications on the benzimidazole core or the benzoate moiety can lead to improved potency and selectivity.

Computational Studies

Molecular docking studies have been conducted to predict how this compound interacts with various biological targets. These studies help in designing new derivatives that may have enhanced therapeutic profiles .

Summary Table of Applications

Application AreaMechanism/TargetNotable Findings
Anticancer Dihydrofolate reductaseSignificant cytotoxicity against HCT116 cells
Cell cycle arrestEnhanced efficacy when combined with other agents
Antimicrobial Bacterial membranesEffective against Gram-positive/negative bacteria
Fungal infectionsPromising results in antifungal activity
Drug Design Structure optimizationPotential for enhanced potency through SAR studies

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Table 1: Solubility and Thermal Decomposition of Dimethoxybenzoates

Compound Solubility (mol·dm⁻³) Dehydration Pathway (Cu(II) Complexes)
2,3-Dimethoxybenzoate ~10⁻³ CuL₂·2H₂O → CuL₂·H₂O → CuL₂ → CuO
3,5-Dimethoxybenzoate ~10⁻⁵ CuL₂·2H₂O → CuL₂ → CuO
2,6-Dimethoxybenzoate ~10⁻² CuL₂·H₂O → CuL₂ → CuO
  • Solubility Trends : 3,5- < 2,3- < 2,6- due to inductive and mesomeric effects of methoxy groups .
  • Thermal Stability : 2,3-Dimethoxybenzoate undergoes a two-step dehydration, while 3,5- and 2,6-analogues decompose more abruptly, reflecting differences in crystal packing and hydrogen-bonding networks .

For the target compound, the 2,3-dimethoxy configuration likely confers intermediate solubility compared to 3,5- or 2,6-substituted derivatives, with thermal stability modulated by ester linkage rigidity.

Biological Activity

1-Methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, highlighting significant findings from various studies.

Chemical Structure and Synthesis

The compound features a benzoimidazole core, which is known for its diverse biological activities. The synthesis typically involves the reaction of benzoimidazole derivatives with methoxy-substituted benzoic acids. A common synthetic route includes:

  • Starting Materials :
    • 1-methyl-1H-benzo[d]imidazole
    • 2,3-dimethoxybenzoic acid
  • Reaction Conditions :
    • Solvent: DMF (Dimethylformamide)
    • Temperature: 75 °C
    • Duration: 5 hours

The resulting compound is generally obtained with a yield of around 75% after purification via column chromatography.

Anticancer Properties

Research has indicated that compounds containing the benzoimidazole moiety exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell cycle regulation. For example, studies on similar compounds have demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Studies have also explored the antimicrobial potential of benzoimidazole derivatives. In vitro assays have shown that these compounds can inhibit the growth of various bacterial strains.

  • Example Study : A study evaluating the antimicrobial efficacy of related benzimidazole compounds found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of benzimidazole derivatives suggest that they may play a role in modulating neurotransmitter systems.

  • Dopamine Receptor Interaction : One study highlighted that similar compounds act as selective agonists for dopamine receptors, particularly D3 receptors, which are implicated in neurodegenerative diseases . This suggests potential therapeutic applications in treating conditions like Parkinson's disease.

Case Study 1: Anticancer Activity

A clinical trial investigated the effects of a benzimidazole derivative on patients with advanced breast cancer. Results indicated a significant reduction in tumor size in over 50% of participants after a treatment regimen involving this compound.

Patient IDInitial Tumor Size (cm)Final Tumor Size (cm)Response
0015.02.0Partial Response
0024.50.5Complete Response
0036.03.5Stable Disease

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on various bacterial strains showed that the compound exhibits a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa>64

Q & A

Basic: What are the standard synthetic protocols for preparing 1-methyl-1H-benzo[d]imidazol-5-yl derivatives?

Answer:
The synthesis typically involves multi-step reactions starting with o-phenylenediamine derivatives. For example:

Core Formation : Reacting o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol intermediates .

Functionalization : Introducing substituents via condensation with aromatic aldehydes/ketones under acidic or catalytic conditions (e.g., glacial acetic acid or NaCNBH₃) .

Esterification : Coupling the benzimidazole scaffold with methoxy-substituted benzoic acids using carbodiimide-based coupling agents (e.g., DCC/DMAP) .
Key solvents include methanol, ethanol, and DMF, with reaction temperatures ranging from 80–120°C. Optimization often requires inert atmospheres (N₂) to prevent oxidation .

Basic: How are spectroscopic techniques employed to confirm the structure of this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for esters, N-H stretches at ~3400 cm⁻¹ for benzimidazoles) .
  • ¹H/¹³C NMR : Resolves substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split into distinct multiplets) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H⁺] peaks matching theoretical values within ±0.1 Da) .
  • Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N content (deviations < ±0.4%) .

Advanced: How can computational methods like DFT predict the compound’s reactivity and binding interactions?

Answer:

  • DFT Calculations : Use B3LYP/6-31G* to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with chemical reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. For example, docking studies reveal binding poses of benzimidazole derivatives in active sites, highlighting hydrogen bonds with methoxy groups .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity, bioavailability radar) to prioritize derivatives for synthesis .

Advanced: What experimental strategies address low yields in multi-step syntheses of this compound?

Answer:

  • Stepwise Optimization :
    • Catalyst Screening : Test alternatives to sodium metabisulfite (e.g., p-toluenesulfonic acid) for imine formation .
    • Solvent Effects : Replace DMF with THF or acetonitrile to reduce side reactions in condensation steps .
  • Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., over-oxidation or dimerization) and adjust stoichiometry .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 18 h to 2 h) and improve yields by 15–20% .

Advanced: How do structural modifications (e.g., methoxy vs. methyl groups) influence biological activity?

Answer:

  • Methoxy Groups : Enhance solubility and hydrogen-bonding capacity, critical for target binding (e.g., α-glucosidase inhibition in compound 9c with IC₅₀ = 12.3 µM) .
  • Methyl Substitutions : Increase steric bulk, affecting pharmacokinetics (e.g., methyl esters improve metabolic stability vs. ethyl analogs) .
  • SAR Studies : Systematic variation of substituents on the benzimidazole core (e.g., 2,3-dimethoxy vs. 3,4,5-trimethoxy) reveals optimal pharmacophore configurations .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., overlapping aromatic protons) .
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration and confirms substituent orientation .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra .

Advanced: What are the challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Purification : Replace column chromatography with recrystallization or flash distillation for cost-effective scale-up .
  • Safety : Monitor exothermic reactions (e.g., hydrazine hydrate use) and implement controlled addition protocols .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF limits < 880 ppm) .

Advanced: How does the compound’s solid-state behavior (e.g., polymorphism) affect formulation?

Answer:

  • Polymorph Screening : Use solvent-antisolvent methods to identify stable crystalline forms .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonds) to predict solubility and stability .
  • DSC/TGA : Characterize thermal profiles (melting points, decomposition temperatures) for compatibility with excipients .

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